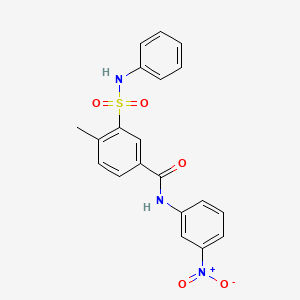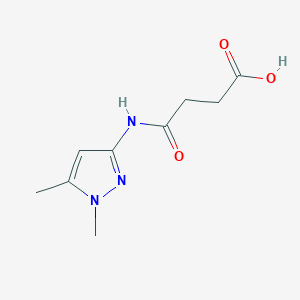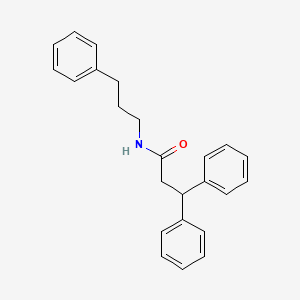![molecular formula C14H15ClN2OS B4593400 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine](/img/structure/B4593400.png)
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine
Descripción general
Descripción
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a propylsulfanyl group, which is further connected to a chloromethylphenoxy moiety
Aplicaciones Científicas De Investigación
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine typically involves a multi-step process:
Formation of the Chloromethylphenoxy Intermediate: This step involves the chlorination of 2-methylphenol to produce 2-chloro-5-methylphenol, which is then reacted with 3-chloropropylsulfanyl to form 3-(2-chloro-5-methylphenoxy)propylsulfanyl.
Coupling with Pyrimidine: The intermediate is then coupled with a pyrimidine derivative under basic conditions to yield the final product. Common reagents for this step include potassium carbonate and dimethylformamide as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]benzene
- 2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]thiophene
Uniqueness
2-[3-(2-Chloro-5-methylphenoxy)propylsulfanyl]pyrimidine is unique due to its pyrimidine core, which imparts specific electronic and steric properties that differentiate it from similar compounds with benzene or thiophene cores. These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[3-(2-chloro-5-methylphenoxy)propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-11-4-5-12(15)13(10-11)18-8-3-9-19-14-16-6-2-7-17-14/h2,4-7,10H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGSKPFZAGPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4593325.png)
![N-allyl-3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4593330.png)


![3-bromo-N-(2,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4593359.png)
![3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4593360.png)
![{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4593366.png)
![8-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4593372.png)

![(5Z)-3-cyclohexyl-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4593406.png)
![3-{5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4593413.png)
![2,5-dimethoxy-N'-[1-(1-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4593420.png)
![1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-FLUOROBENZOYL)THIOUREA](/img/structure/B4593422.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B4593423.png)
